2-Oxo-1,3-dioxolane-4-carbonitrile
Overview
Description
2-Oxo-1,3-dioxolane-4-carbonitrile is an organic compound with the molecular formula C4H3NO3. It is characterized by the presence of a ketone group (C=O) and a nitrile group (C≡N) within a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Oxo-1,3-dioxolane-4-carbonitrile can be synthesized through several methods, including the cyclization of appropriate precursors. One common approach involves the reaction of a suitable diol with a nitrile under acidic conditions to form the dioxolane ring.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to optimize the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-1,3-dioxolane-4-carbonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium cyanide (NaCN) or potassium thiocyanate (KSCN).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted derivatives with different functional groups.
Scientific Research Applications
2-Oxo-1,3-dioxolane-4-carbonitrile has several applications in scientific research, including:
Chemistry: It serves as a chemical intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
2-Oxo-1,3-dioxolane-4-carbonitrile is similar to other compounds with dioxolane rings and nitrile groups, such as 1,3-dioxolane-4-carbonitrile and 2-oxo-1,3-dioxolane-4-carboxylic acid. its unique combination of functional groups and reactivity sets it apart, making it a valuable compound in various applications.
Comparison with Similar Compounds
1,3-Dioxolane-4-carbonitrile
2-Oxo-1,3-dioxolane-4-carboxylic acid
1,3-Dioxolane-4-carboxylic acid
This comprehensive overview highlights the importance of 2-Oxo-1,3-dioxolane-4-carbonitrile in various fields and its potential for future applications
Properties
IUPAC Name |
2-oxo-1,3-dioxolane-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3/c5-1-3-2-7-4(6)8-3/h3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMSBVYZDQGYLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)O1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735444 | |
Record name | 2-Oxo-1,3-dioxolane-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827300-17-4 | |
Record name | 2-Oxo-1,3-dioxolane-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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